N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Overview
Description
“N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . New structural hybrids of benzofuroxan and benzothiazole derivatives have also been synthesized by nucleophilic aromatic substitution .Molecular Structure Analysis
Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Benzothiazole derivatives exhibit remarkable and prevalent biological and pharmacological activities against different types of tumours and cancer cell lines . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure and substituents . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Synthesis and Reactivity
N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide and its derivatives are primarily used in synthetic chemistry for various applications. The compound has been involved in synthesis procedures, exhibiting reactivity suitable for forming complex molecular structures. For instance, Aleksandrov and colleagues synthesized 2-(furan-2-yl)benzo[e][1,3]benzothiazole by treating N-(1-Naphthyl)furan-2-carboxamide with excess P2S5 and then oxidizing it to form various electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov et al., 2017). Similar processes and applications were reported by the same authors in another study (Aleksandrov et al., 2021).
Anticancer and Antiangiogenic Activities
The compound and its derivatives have shown promise in the field of medicinal chemistry, particularly in anticancer and antiangiogenic research. For instance, Romagnoli and colleagues designed a series of compounds characterized by a 2-methoxy/ethoxycarbonyl group combined with either no substituent or a methoxy group on the benzene portion of the 3-(3',4',5'-trimethoxyanilino)benzo[b]furan skeleton. These compounds displayed significant antiproliferative activity against cancer cells, inhibition of tubulin polymerization, induction of apoptosis, and potent in vitro and in vivo vascular disrupting properties (Romagnoli et al., 2015).
Antimicrobial and Antifungal Activities
The compound's derivatives have also been investigated for their antimicrobial and antifungal properties. Patel and colleagues synthesized novel heterocyclic compounds and characterized them for their antibacterial and antifungal activities, showing variable and modest activity against investigated strains (Patel et al., 2011). Similarly, another study synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(furan- 2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives and evaluated their antibacterial and antifungal activities, showing promising results (Patel et al., 2015).
Antioxidative and Pharmacological Potential
Cindrić and colleagues synthesized a range of benzimidazole/benzothiazole-2-carboxamides and evaluated them for antiproliferative activity and antioxidant capacity. The study found compounds with significant antiproliferative and antioxidative activities, suggesting their potential in pharmacological and medical applications (Cindrić et al., 2019).
Photophysical Properties and Applications
Some studies have focused on understanding the photophysical properties and applications of derivatives of this compound. For example, Oda et al. utilized certain furan derivatives as building blocks in photoinduced benzannulation, demonstrating that derivatives of this compound can be used in complex synthetic pathways involving photochemical reactions (Oda et al., 1997).
Future Directions
Benzothiazole derivatives have shown promise in various fields, particularly in drug discovery and development due to their broad spectrum of biological activities . Future research may focus on further exploring their potential uses, improving their synthesis methods, and gaining a deeper understanding of their mechanisms of action.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are designed and synthesized for their potential activity against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to the inhibition of mycobacterium tuberculosis growth .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-17-8-4-2-6-10-11(8)14-13(19-10)15-12(16)9-5-3-7-18-9/h2-7H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBCLMXRCCYVOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.